Setipiprant

Übersicht

Beschreibung

Setipiprant ist ein Prüfpräparat, das zur Behandlung von Asthma und Haarausfall an der Kopfhaut entwickelt wurdeDie Verbindung hat gezeigt, dass sie das Potenzial hat, Allergen-induzierte Atemwegsreaktionen zu reduzieren und das Haarwachstum durch ihre Wirkung auf den DP2-Rezeptor zu hemmen .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: this compound wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Naphthalencarboxamidderivats umfasst. Die wichtigsten Schritte umfassen:

Bildung des Naphthoylzwischenprodukts: Dies beinhaltet die Reaktion von 1-Naphthoylchlorid mit einem geeigneten Amin, um das Naphthoylzwischenprodukt zu bilden.

Cyclisierung: Das Zwischenprodukt unterliegt einer Cyclisierung, um den Tetrahydropyridoindol-Kern zu bilden.

Fluorierung: Einführung eines Fluoratoms an der gewünschten Position am Naphthalinring.

Acylierung: Der letzte Schritt umfasst die Acylierung des Tetrahydropyridoindol-Kerns mit Essigsäure, um this compound zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Syntheserouten, ist aber für die Großproduktion optimiert. Dazu gehören die Verwendung von hoch ertragreichen Reagenzien, effizienten Katalysatoren und optimierten Reaktionsbedingungen, um die maximale Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Modellverbindung verwendet, um die Wechselwirkungen von Prostaglandin-D2-Rezeptorantagonisten zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Modulation von Immunantworten und Entzündungen.

Medizin: Wird als Behandlung für Asthma, allergische Rhinitis und androgenetische Alopezie (männlicher Haarausfall) untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer entzündungshemmender und antiallergischer Medikamente

5. Wirkmechanismus

Setipiprant übt seine Wirkung aus, indem es mit hoher Affinität an den DP2-Rezeptor bindet und so die Wirkung von Prostaglandin D2 (PGD2) auf diese Rezeptoren blockiert. Der DP2-Rezeptor ist ein G-Protein-gekoppelter Rezeptor, der auf bestimmten Entzündungszellen wie Eosinophilen, Basophilen und bestimmten Lymphozyten exprimiert wird. Durch Antagonisierung des DP2-Rezeptors verhindert this compound die Aktivierung von Typ-2-Helfer-T-Zellen, Eosinophilen und Basophilen, die an der Produktion der entzündlichen Reaktion beteiligt sind, die für allergische Erkrankungen charakteristisch ist .

Wirkmechanismus

Target of Action

Setipiprant primarily targets the Prostaglandin D2 receptor 2 (DP2) . This receptor, also known as the CRTh2 receptor , is a G-protein-coupled receptor (GPCR) expressed on certain inflammatory cells such as eosinophils, basophils, and certain lymphocytes . The DP2 receptor plays a crucial role in mediating allergic responses and inhibiting hair growth .

Mode of Action

This compound acts as a selective antagonist of the DP2 receptor . It binds to the DP2 receptor with a dissociation constant of 6 nM, representing potent antagonism of the receptor . By blocking the DP2 receptor, this compound prevents the action of prostaglandin D2 (PGD2) on these receptors .

Biochemical Pathways

The DP2 receptor mediates the activation of type 2 helper T (Th2) cells, eosinophils, and basophils in the lungs . These are white blood cells implicated in producing the inflammatory response seen in allergic conditions. By antagonizing the DP2 receptor, this compound can inhibit these inflammatory responses .

Pharmacokinetics

This compound is mainly excreted in feces in the form of the parent drug and in smaller amounts as its metabolites M7 and M9 . The radioactive dose was almost completely recovered in feces (88.2%) and to a smaller extent in urine (11.7%). The main recovery route for unchanged this compound was feces (50% of the radioactive dose). The recovered amount of unchanged this compound in urine accounted for 3.7% . The pharmacokinetics of this compound were characterized by a rapid absorption with a time to maximum plasma concentration (tmax) of 2–4 h, followed by a biphasic elimination pattern. The terminal elimination half-life (t½) was around 10 h following single-dose administration and 14–18 h following multiple-dose administration .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammatory responses in allergic conditions. By blocking the DP2 receptor, this compound inhibits the activation of Th2 cells, eosinophils, and basophils, thereby reducing inflammation . In the context of hair loss, PGD2 can inhibit hair growth, suggesting that the DP2 receptor is a potential target for baldness treatment .

Biochemische Analyse

Biochemical Properties

Setipiprant plays a significant role in biochemical reactions by antagonizing the DP2 receptor. This receptor is a G-protein-coupled receptor (GPCR) expressed on certain inflammatory cells, such as eosinophils, basophils, and certain lymphocytes . By binding to the DP2 receptor with a dissociation constant of 6 nM, this compound effectively prevents the action of prostaglandin D2 (PGD2) on these receptors . This interaction inhibits the activation of type 2 helper T (Th2) cells, eosinophils, and basophils, which are implicated in producing the inflammatory response characteristic of allergic conditions .

Cellular Effects

This compound influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In allergic conditions, this compound’s antagonism of the DP2 receptor prevents the activation of Th2 cells, eosinophils, and basophils, thereby reducing inflammation . This reduction in inflammation can lead to decreased symptoms in conditions such as asthma and allergic rhinitis. Additionally, this compound has been investigated for its potential to inhibit hair loss by preventing PGD2-mediated inhibition of hair growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the DP2 receptor, thereby blocking the action of PGD2 . This binding interaction prevents the activation of downstream signaling pathways that lead to inflammation and other allergic responses . This compound’s antagonism of the DP2 receptor also inhibits the migration of eosinophils and other inflammatory cells to sites of inflammation, further reducing the inflammatory response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over various time periods. Studies have shown that this compound is well-tolerated and effective in reducing allergen-induced airway responses in asthmatic patients . Its efficacy in other conditions, such as androgenetic alopecia, has not shown statistically significant improvement

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits an oral bioavailability of 32-55% in rats and 26-46% in dogs . The half-life of this compound in humans is approximately 11 hours . At higher doses, this compound has been shown to mildly induce the drug-metabolizing enzyme CYP3A4 in vitro, although this interaction appears to not be clinically relevant . No severe adverse effects have been detected in phase II and III clinical trials .

Metabolic Pathways

This compound is primarily metabolized in the liver, where it undergoes biotransformation to form its main metabolites, M7 and M9 . These metabolites are formed by intermediate epoxidation of the naphthyl ring followed by a hydrolytic epoxide ring-opening . The majority of this compound and its metabolites are excreted via feces, with a smaller amount excreted in urine . The metabolic pathways involved in this compound’s biotransformation include interactions with enzymes such as CYP3A4 .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through oral administration . The drug is absorbed and distributed throughout the body, with a significant portion being excreted unchanged in feces . The distribution of this compound within tissues and its interactions with transporters or binding proteins have not been extensively documented.

Subcellular Localization

The subcellular localization of this compound has not been extensively studied. As a small molecule drug, it is likely to diffuse across cell membranes and interact with its target receptor, DP2, which is expressed on the surface of inflammatory cells . The specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been identified.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Setipiprant is synthesized through a multi-step process involving the formation of a naphthalenecarboxamide derivative. The key steps include:

Formation of the naphthoyl intermediate: This involves the reaction of 1-naphthoyl chloride with an appropriate amine to form the naphthoyl intermediate.

Cyclization: The intermediate undergoes cyclization to form the tetrahydropyridoindole core.

Fluorination: Introduction of a fluorine atom at the desired position on the naphthalene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and optimized reaction conditions to ensure maximum yield and purity of the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: Setipiprant unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Naphthalinring kann einer Oxidation unterliegen, um hydroxylierte Derivate zu bilden.

Reduktion: Die Carbonylgruppe in der Naphthoyl-Einheit kann reduziert werden, um Alkohol-Derivate zu bilden.

Substitution: Das Fluoratom am Naphthalinring kann durch andere Halogene oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Halogenierungsreaktionen verwenden oft Reagenzien wie Chlor oder Brom unter kontrollierten Bedingungen.

Hauptprodukte:

Oxidation: Hydroxylierte this compound-Derivate.

Reduktion: Alkohol-Derivate von this compound.

Substitution: Halogen-substituierte this compound-Derivate.

Vergleich Mit ähnlichen Verbindungen

Setipiprant ist einzigartig in seiner selektiven Antagonisierung des DP2-Rezeptors. Ähnliche Verbindungen umfassen:

Ramatroban: Ein weiterer DP2-Rezeptorantagonist, der zur Behandlung der allergischen Rhinitis eingesetzt wird.

Fevipiprant: Ein DP2-Rezeptorantagonist, der zur Behandlung von Asthma untersucht wird.

OC000459: Ein selektiver DP2-Rezeptorantagonist, der auf seine entzündungshemmenden Eigenschaften untersucht wird

Eigenschaften

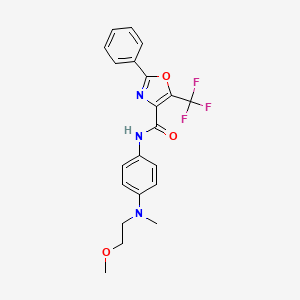

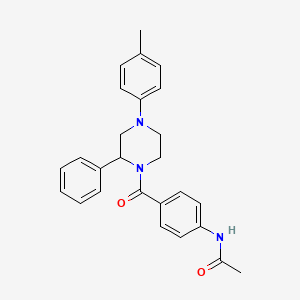

IUPAC Name |

2-[8-fluoro-2-(naphthalene-1-carbonyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FN2O3/c25-16-8-9-21-19(12-16)20-13-26(11-10-22(20)27(21)14-23(28)29)24(30)18-7-3-5-15-4-1-2-6-17(15)18/h1-9,12H,10-11,13-14H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHAXLPDVOWLUOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)CC(=O)O)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00235739 | |

| Record name | Setipiprant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866460-33-5 | |

| Record name | Setipiprant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866460-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Setipiprant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866460335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Setipiprant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12562 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Setipiprant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00235739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SETIPIPRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHF20LA2GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

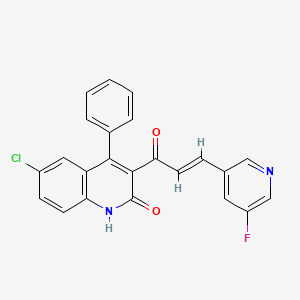

![3-[4-cyano-3-[(2R)-3-[[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B610715.png)

![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)